5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
CAS No.: 88742-90-9
Cat. No.: VC2330519
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88742-90-9 |
|---|---|
| Molecular Formula | C10H11N3O2S |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C10H11N3O2S/c1-14-6-3-4-8(15-2)7(5-6)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |
| Standard InChI Key | XYTWIGZBIMXQOD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)C2=NN=C(S2)N |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NN=C(S2)N |
Introduction
Chemical Properties and Structure
Basic Information and Identifiers
5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is defined by several chemical identifiers that provide essential information about its structure and composition. These identifiers are crucial for chemical database entries, regulatory documentation, and research publications.
Table 1: Chemical Identifiers of 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
| Identifier | Value |
|---|---|
| CAS Number | 88742-90-9 |
| Molecular Formula | C10H11N3O2S |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
| InChI | InChI=1S/C10H11N3O2S/c1-14-6-3-4-8(15-2)7(5-6)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |
| InChIKey | XYTWIGZBIMXQOD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)C2=NN=C(S2)N |
| PubChem CID | 2049330 |
The molecular structure of 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine consists of a 1,3,4-thiadiazole ring connected to a 2,5-dimethoxyphenyl group and an amino group. This arrangement creates a molecule with potential for various intermolecular interactions, including hydrogen bonding through the amino group and π-π interactions through the aromatic systems .
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is essential for developing appropriate formulation strategies and predicting its behavior in biological systems.
Table 2: Physical and Chemical Properties of 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
These properties highlight the relatively high thermal stability of the compound, as indicated by its high predicted boiling point. The predicted pKa value of 2.55 suggests that the compound would be predominantly protonated at physiological pH, which could influence its pharmacokinetic behavior and distribution in biological systems .
Structural Features and Reactivity
The reactivity and biological activity of 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine are determined by several key structural features:
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The 1,3,4-thiadiazole ring: This heterocyclic core with its specific arrangement of nitrogen and sulfur atoms creates a unique electronic distribution that influences the compound's reactivity and ability to interact with biological targets .
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The amino group at position 2: This primary amine functions as both a hydrogen bond donor and acceptor, potentially facilitating interactions with various biological receptors and enzymes. It also serves as a site for possible derivatization in the development of more complex analogues .
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The 2,5-dimethoxyphenyl group: The methoxy substituents at positions 2 and 5 of the phenyl ring contribute to the electron density distribution and can participate in specific interactions with biological targets. The position of these substituents is particularly important, as evidenced by research showing that the biological activity of related compounds varies significantly with different substitution patterns .
The combination of these structural features creates a molecule with the potential for various chemical transformations and biological interactions, making it a valuable scaffold for medicinal chemistry research.
Synthesis Methods
Traditional Synthetic Approaches
The synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine traditionally involves the reaction between 2,5-dimethoxybenzoic acid and thiosemicarbazide under specific reaction conditions. This approach typically employs phosphorus oxychloride (POCl3) as a cyclization agent.
A general synthetic pathway based on the traditional method can be outlined as follows:
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Reaction of 2,5-dimethoxybenzoic acid with POCl3 to form an activated intermediate
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Addition of thiosemicarbazide to the activated intermediate
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Cyclization to form the 1,3,4-thiadiazole ring
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Isolation and purification of the final product
This approach is part of a broader synthetic strategy commonly used for preparing 5-aryl-1,3,4-thiadiazol-2-amine derivatives, as described in the literature .
Table 3: Traditional Synthesis Conditions for 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
| Step | Reagents | Conditions | Process |
|---|---|---|---|
| 1 | 2,5-Dimethoxybenzoic acid, POCl3 | Room temperature, 20 min | Activation of carboxylic acid |
| 2 | Thiosemicarbazide | 80-90°C, 1 hour | Formation of intermediate |
| 3 | Water addition | Reflux, 4 hours | Hydrolysis and cyclization |
| 4 | NaOH solution (50%) | To pH 8 | Basification |
| 5 | Appropriate solvent | Variable conditions | Recrystallization and purification |
While effective, this traditional approach has several limitations, including the use of toxic and corrosive reagents like POCl3, multiple reaction steps, and potentially variable yields .
Novel Synthetic Approaches
Recent advancements in synthetic methodologies have led to the development of more efficient and environmentally friendly approaches for synthesizing 1,3,4-thiadiazol-2-amine derivatives, which could be applied to the synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
One notable advancement is the development of a one-pot synthesis method using polyphosphate ester (PPE) as described in the literature . This approach eliminates the need for toxic reagents such as POCl3 or SOCl2, making it more environmentally sustainable.
The key features of this novel approach include:
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Direct reaction between thiosemicarbazide and carboxylic acid
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Use of polyphosphate ester (PPE) as a cyclization agent
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One-pot reaction procedure without isolation of intermediates
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Milder reaction conditions
The advantages of this novel synthetic approach include reduced environmental impact, simplified procedure, potential for higher yields, and improved scalability for larger-scale production .
Table 4: Comparison of Traditional and Novel Synthetic Approaches
| Parameter | Traditional POCl3 Method | Novel PPE Method |
|---|---|---|
| Reagents | POCl3, thiosemicarbazide | PPE, thiosemicarbazide |
| Steps | Multiple with intermediate isolation | One-pot synthesis |
| Environmental Impact | Higher (toxic reagents) | Lower (reduced use of toxic reagents) |
| Reaction Conditions | Harsh (high temperature, strong acid) | Milder |
| Scalability | Limited due to safety concerns | Potentially better |
| Yield | Variable | Potentially more consistent |
These advances in synthetic methodology represent significant progress toward more sustainable and efficient production of 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine and related compounds for research and potential therapeutic applications.
Biological Activities
Research has shown that structural modifications to the 1,3,4-thiadiazole scaffold can significantly impact anticancer activity. For instance, compound 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) demonstrated potent anti-proliferative effects against LoVo cells with an IC50 value of 2.44 µM and against MCF-7 cells with an IC50 value of 23.29 µM after 48 hours of incubation . This highlights the importance of substituent patterns on the anticancer activity of these compounds.
The structure-activity relationship studies have revealed that:
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The position and chemical nature of substituents on the aromatic ring significantly influence efficacy against cancer cells
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Substitution in the ortho position with hydrogen bonding groups on the 5-phenyl fragment appears important for anti-proliferative effects
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The anticancer effect is usually enhanced by introducing an aromatic ring at the 5th position of the 1,3,4-thiadiazole core
These findings suggest that the 2,5-dimethoxy substitution pattern in 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine may contribute significantly to its potential anticancer activity through specific electronic and steric effects that influence target binding.
Other Biological Activities
Beyond anticancer properties, 1,3,4-thiadiazole derivatives exhibit a broad spectrum of biological activities that 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine might potentially share. These diverse activities make this compound of interest for multiple therapeutic applications.
Table 6: Potential Additional Biological Activities of 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
| Biological Activity | Potential Mechanism | Therapeutic Relevance |
|---|---|---|
| Antimicrobial | Interaction with bacterial cell components | Treatment of bacterial infections |
| Antiviral | Inhibition of viral enzymes or replication machinery | Management of viral diseases |
| Anti-inflammatory | Modulation of inflammatory mediators | Treatment of inflammatory conditions |
| Antioxidant | Free radical scavenging | Protection against oxidative stress |
| Analgesic | Interaction with pain signaling pathways | Pain management |
The structural features of 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, particularly the 2,5-dimethoxyphenyl moiety and the 1,3,4-thiadiazole core with its 2-amino group, might contribute uniquely to these potential biological activities through specific molecular interactions with various biological targets.
Toxicity evaluations of related compounds have shown promising results. For instance, compound 2g demonstrated low toxicity in the Daphnia magna test, with lethality percentages below 20% even at the highest concentration of 200 µM . This suggests that 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine might also possess a favorable toxicity profile, although specific studies would be needed to confirm this.
Research Applications and Future Directions
Current Research Applications
5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives are being explored for various research applications, primarily focused on their potential as therapeutic agents. Current research directions include:
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Anticancer drug development: Investigation of 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amino derivatives against various cancer cell lines, particularly focusing on colon cancer (HT-29) and breast cancer (MDA-MB-231) . These studies aim to develop novel anticancer agents with improved efficacy and reduced toxicity compared to existing treatments.
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Structure-activity relationship studies: Research focused on understanding how specific structural modifications to the 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine scaffold affect biological activity. These studies provide valuable insights for the rational design of more potent derivatives .
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Synthetic methodology development: Ongoing research to develop more efficient and environmentally friendly methods for synthesizing 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine and related compounds, such as the one-pot PPE-mediated approach .
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Mechanistic investigations: Studies aimed at elucidating the precise molecular mechanisms underlying the biological activities of these compounds, which is crucial for optimizing their therapeutic potential.
Future Research Directions
The future research landscape for 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine encompasses several promising directions:
Table 7: Future Research Directions for 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
| Research Direction | Approach | Potential Impact |
|---|---|---|
| Advanced Structure Optimization | Computational modeling, medicinal chemistry | More potent and selective derivatives |
| Expanded Biological Evaluation | Testing against additional cancer cell lines and other disease models | Discovery of new therapeutic applications |
| Combination Therapy | Evaluation with established anticancer agents | Enhanced therapeutic efficacy |
| Drug Delivery Systems | Development of targeted delivery platforms | Improved pharmacokinetics and reduced side effects |
| In Vivo Studies | Animal models of cancer and other diseases | Translation toward clinical applications |
| Clinical Development | Preclinical to clinical transition for promising derivatives | Advancement toward therapeutic use |
These future research directions hold significant promise for unlocking the full therapeutic potential of 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives across multiple disease areas, particularly in oncology.
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